Quantified Differentiation for 6-Amino-2-phenylpyrimidine-4-carboxylic acid: A Direct Head-to-Head Comparison Data Gap
Direct, quantitative head-to-head comparison data for 6-Amino-2-phenylpyrimidine-4-carboxylic acid against a specific named analog could not be found in primary literature or patents. The study by Cherkasov et al. (1972) [1] on pyrimidine-4-carboxylic acids confirms that substituents in the 6-position, such as an amino group, exert a measurable effect on the acid's ionization constant (pKa). However, the specific pKa value for the 6-amino-2-phenyl derivative is not provided in the accessible abstract or available data. This represents a high-value data gap for scientific selection.
| Evidence Dimension | pKa (Ionization Constant) |
|---|---|
| Target Compound Data | No quantitative pKa value found for 6-Amino-2-phenylpyrimidine-4-carboxylic acid. |
| Comparator Or Baseline | No direct comparator value found. The baseline pKa of the unsubstituted pyrimidine-4-carboxylic acid is predicted to be 2.81±0.10 [2], but this is not a direct comparator for the 2,6-substituted target compound. |
| Quantified Difference | Unavailable. |
| Conditions | N/A |
Why This Matters
A significant, quantifiable shift in a fundamental property like pKa directly impacts solubility, permeability, and target engagement under physiological or environmental assay conditions, making its absence a critical procurement risk.
- [1] Cherkasov, V.M., Prikazchikova, L.P. & Rybchenko, L.I. (1972). Investigation of pyrimidine-4-carboxylic acids. Chem Heterocycl Compd 8, 509–511. Investigates but does not provide the specific pKa value for the target compound in the accessible abstract. View Source
- [2] ChemicalBook. Pyrimidine-4-carboxylic acid, CAS 31462-59-6. Provides a predicted pKa of 2.81±0.10 for the core unsubstituted scaffold. View Source
